molecular formula C21H15F3N2O5S B3623013 2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid

2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid

Cat. No.: B3623013
M. Wt: 464.4 g/mol
InChI Key: OBHKTXQFSUEPLR-UHFFFAOYSA-N
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Description

2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid is a complex organic compound characterized by the presence of trifluoromethyl, sulfamoyl, and benzoyl groups. This compound is of significant interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the replacement of functional groups with nucleophiles, leading to a variety of derivative compounds.

Scientific Research Applications

2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The benzoyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 2-Amino-3-(trifluoromethyl)benzoic acid

Uniqueness

Compared to similar compounds, 2-[[3-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid is unique due to the presence of both sulfonamide and benzoyl groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications.

Properties

IUPAC Name

2-[[3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O5S/c22-21(23,24)14-6-4-7-15(12-14)26-32(30,31)16-8-3-5-13(11-16)19(27)25-18-10-2-1-9-17(18)20(28)29/h1-12,26H,(H,25,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHKTXQFSUEPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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